
9-Aminononanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Aminononanamide hydrochloride is a chemical compound with the molecular formula C9H21ClN2O. It is a water-soluble, strongly basic solid that rapidly absorbs atmospheric carbon dioxide and is readily hydrolyzed to 9-aminononanoic acid .
Vorbereitungsmethoden
9-Aminononanamide hydrochloride can be synthesized through several routes. One method involves the preparation from soybean oil via alkyl soyate, aldehyde oil, or soybean amides. These routes involve sequences of reductive ozonolysis, reductive amination, and ammonolysis . The preferred route is through alkyl soyates, although the other two methods have fewer steps .
Analyse Chemischer Reaktionen
9-Aminononanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 9-aminononanoic acid.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The compound can participate in substitution reactions due to the presence of the amino group.
Common reagents used in these reactions include sodium hydrosulfite for reduction and hydrochloric acid for precipitation . The major products formed from these reactions include 9-aminononanoic acid and other derivatives .
Wissenschaftliche Forschungsanwendungen
9-Aminononanamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nylon-9, a type of polyamide.
Biology: The compound’s ability to absorb carbon dioxide makes it useful in studies related to carbon capture and sequestration.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of various polymers and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 9-aminononanamide hydrochloride involves its ability to act as a base, accepting hydrogen ions. This property is due to the presence of the amino group, which can donate a lone pair of electrons . The compound’s reactivity with acids to form ammonium ions is a key aspect of its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
9-Aminononanamide hydrochloride can be compared with similar compounds such as 9-aminononanoic acid and other amino amides derived from soybean oil . These compounds share similar synthetic routes and chemical properties but differ in their specific applications and reactivity. For example, 9-aminononanoic acid is preferred as a monomer for nylon-9 due to its self-polymerizable nature .
Eigenschaften
Molekularformel |
C9H21ClN2O |
|---|---|
Molekulargewicht |
208.73 g/mol |
IUPAC-Name |
9-aminononanamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H2,11,12);1H |
InChI-Schlüssel |
HKOODMRFTJFGPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCN)CCCC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)
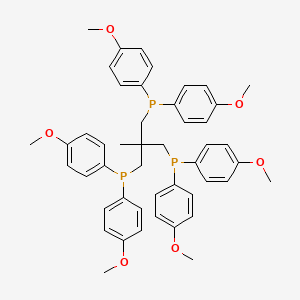
![(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506086.png)
![1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12506094.png)

![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)
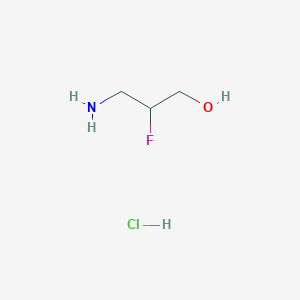
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
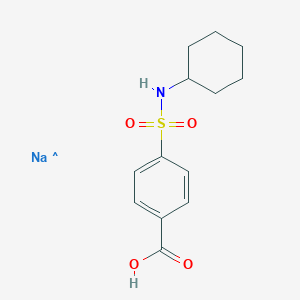
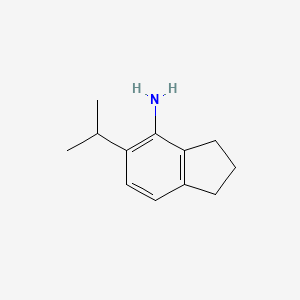
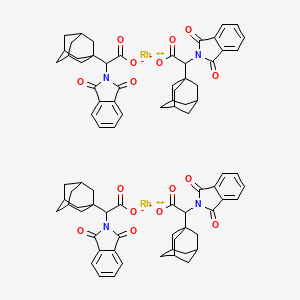
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)

